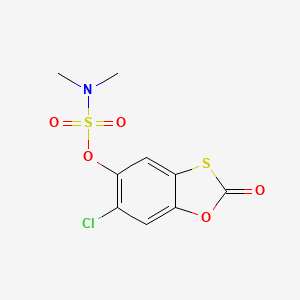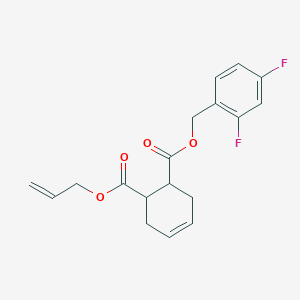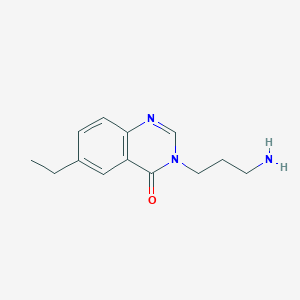![molecular formula C22H26ClNO3 B6124921 3-{1-(2-chlorophenyl)-3-[4-(methoxymethyl)-1-piperidinyl]-3-oxopropyl}phenol](/img/structure/B6124921.png)
3-{1-(2-chlorophenyl)-3-[4-(methoxymethyl)-1-piperidinyl]-3-oxopropyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{1-(2-chlorophenyl)-3-[4-(methoxymethyl)-1-piperidinyl]-3-oxopropyl}phenol, commonly known as CR4056, is a novel compound that has gained significant attention in the field of medical research due to its potential therapeutic applications.
作用机制
CR4056 exerts its therapeutic effects through multiple mechanisms of action. It acts as a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, CR4056 increases the levels of endocannabinoids in the body, which in turn reduces pain and inflammation. Additionally, CR4056 has been shown to modulate the activity of various ion channels and receptors, including TRPV1, PPARγ, and GPR55, which are involved in pain and inflammation pathways.
Biochemical and Physiological Effects:
CR4056 has been shown to have a range of biochemical and physiological effects in animal models. It reduces the levels of pro-inflammatory cytokines and increases the levels of anti-inflammatory cytokines, which helps to reduce inflammation. It also reduces the levels of oxidative stress markers and increases the levels of antioxidants, which helps to protect against oxidative damage. Additionally, CR4056 has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of CR4056 is its high potency and selectivity for FAAH inhibition. This makes it a useful tool for studying the role of endocannabinoids in pain and inflammation pathways. However, one of the limitations of CR4056 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on CR4056. One area of interest is its potential therapeutic applications in the treatment of chronic pain and inflammation in humans. Additionally, further studies are needed to elucidate the specific mechanisms of action of CR4056 and its effects on various ion channels and receptors. Finally, there is a need for the development of more soluble formulations of CR4056 for in vivo administration.
In conclusion, CR4056 is a novel compound with potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders. Its high potency and selectivity for FAAH inhibition make it a useful tool for studying the role of endocannabinoids in pain and inflammation pathways. However, further research is needed to fully understand its mechanisms of action and potential therapeutic benefits.
合成方法
CR4056 is synthesized through a multistep process that involves the reaction of 2-chlorobenzophenone with 4-(methoxymethyl)-1-piperidinol in the presence of sodium hydride and catalytic amounts of tetrabutylammonium iodide. The resulting intermediate is then reacted with 3-bromo-1-(2-chlorophenyl)propan-1-one to produce the final product, CR4056.
科学研究应用
CR4056 has shown potential therapeutic applications in various medical conditions, including pain, inflammation, and neurological disorders. It has been found to be effective in reducing pain and inflammation in animal models of acute and chronic pain. Additionally, CR4056 has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO3/c1-27-15-16-9-11-24(12-10-16)22(26)14-20(17-5-4-6-18(25)13-17)19-7-2-3-8-21(19)23/h2-8,13,16,20,25H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAXNXZXXIKGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C(=O)CC(C2=CC(=CC=C2)O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-(2-Chlorophenyl)-3-[4-(methoxymethyl)-1-piperidinyl]-3-oxopropyl}phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,6-dimethylnicotinamide](/img/structure/B6124853.png)
![7-(2-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6124862.png)

![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide](/img/structure/B6124886.png)
![ethyl 3,5-dimethyl-4-{[3-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]carbonyl}-1H-pyrrole-2-carboxylate](/img/structure/B6124894.png)

![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6124906.png)

![2-[4-(1-benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6124908.png)
![1-(2-methoxyphenyl)-N-methyl-N-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6124915.png)
![N-methyl-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]-N-(2-pyridinylmethyl)propanamide](/img/structure/B6124919.png)
![2-[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6124935.png)
![N-(sec-butyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6124937.png)
